(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
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Mechanism of Action
1,2,3-Triazoles are a class of compounds known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pyrazolopyridines are another class of compounds that have shown promise in medicinal chemistry. They have been used in the development of various drugs due to their broad range of chemical and biological properties .
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities based on recent research findings, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The synthesis of the compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties. The synthetic pathway often includes refluxing in organic solvents such as ethanol in the presence of acid catalysts. The resulting product is characterized by its unique triazole and piperazine linkages which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
1. Antimicrobial Activity:
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown promising results against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.21 μM for certain analogs .
2. Anticancer Potential:
The triazole scaffold has been recognized for its anticancer properties. Studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition:
The compound has also been evaluated for its potential as an enzyme inhibitor. For example, triazole derivatives have been shown to inhibit enzymes involved in cancer progression and bacterial resistance mechanisms .
Case Study 1: Antimicrobial Efficacy
In a study published in 2021, a series of triazole derivatives were tested against common pathogens. The results highlighted that certain compounds exhibited potent antibacterial activity with favorable safety profiles . The binding interactions with target proteins were analyzed using molecular docking studies which suggested strong affinities for the active sites of bacterial enzymes.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of related triazole compounds on various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found that specific derivatives led to significant reductions in cell viability across multiple cancer types . The mechanism was attributed to the induction of apoptosis and inhibition of proliferation pathways.
Data Summary
Properties
IUPAC Name |
[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c29-20(18-14-17-8-4-5-9-27(17)23-18)25-10-12-26(13-11-25)21(30)19-15-22-28(24-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXIWVDWNFLELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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